
2-(2-Hydroxyphenyl)benzothiazole
Overview
Description
2-(2-Hydroxyphenyl)benzothiazole (HPBT), CAS 3411-95-8 (C₁₃H₉NOS, MW 227.28), is a fluorophore renowned for its excited-state intramolecular proton transfer (ESIPT) properties . This structural motif enables dual emission bands (enol and keto forms), contributing to its utility in bio-imaging and sensing . HPBT exhibits solid-state luminescence and moderate photostability, though its emission in the blue region (~450 nm) and low quantum yield limit broader applications . Modifications, such as boron complexation, have been explored to red-shift emission and enhance quantum efficiency .
Computational studies highlight its affinity for amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer’s disease (AD), due to structural similarities to thioflavin-T. Its lipophilicity and ability to cross the blood-brain barrier (BBB) make it a candidate for AD drug design . Additionally, HPBT derivatives show promise in enzyme-triggered molecular brachytherapy, leveraging aggregation-induced emission (AIE) for targeted therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyphenyl)benzothiazole can be synthesized through several methods. One common approach involves the reaction of o-aminothiophenol with salicylic acid under acidic conditions. The reaction typically proceeds through cyclization, forming the benzothiazole ring . Another method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acylation, hydroxyl protection, and cyclization, followed by purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxybenzothiazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
HBT and its derivatives have shown promising anticancer properties. Recent studies have highlighted its effectiveness against various cancer cell lines. For instance, pyrimidine-based derivatives of 2-aminobenzothiazole, related to HBT, exhibited notable antiproliferative effects against cell lines such as Hep-2 and MCF-7. These compounds target multiple proteins involved in cancer progression, including tyrosine kinases and serine/threonine kinases .
Therapeutic Potentials
The compound has been investigated for its potential as a therapeutic agent in treating diseases beyond cancer. Benzothiazole derivatives have demonstrated analgesic, anti-inflammatory, and antidiabetic activities. Their diverse pharmacological profile makes them candidates for further drug development .
Bioimaging Applications
Fluorescent Probes
HBT has been utilized to develop highly selective fluorescent probes for detecting metal ions like mercury (Hg²⁺). One study demonstrated that an HBT-quinoline conjugate could efficiently detect Hg²⁺ in live cells with a detection limit of 0.11 μM . The mechanism involves excited-state intramolecular proton transfer (ESIPT), which enhances fluorescence upon binding with the target ion.
Two-Photon Imaging
Another innovative application of HBT is in the development of near-infrared two-photon fluorescent probes for imaging cysteine in biological systems. These probes showed significant fluorescence enhancement in the presence of cysteine, making them suitable for deep tissue imaging due to their large Stokes shift and high quantum yields .
Material Science
Organic Photovoltaics
HBT has been explored as a photosensitizer in organic photovoltaics. Its ability to undergo excited-state intramolecular proton transfer makes it an attractive candidate for enhancing light absorption and energy conversion efficiency in solar cells . The structural properties of HBT facilitate its integration into various organic electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)benzothiazole primarily involves its ability to undergo ESIPT. This process allows the compound to emit fluorescence upon excitation, making it useful in imaging and sensing applications. The molecular targets and pathways involved include the interaction with specific enzymes and cellular components that facilitate proton transfer and fluorescence emission .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-(2-Hydroxyphenyl)benzoxazole (HBO) and 2-(2-Hydroxyphenyl)benzimidazole (HBI)
HPBT, HBO, and HBI share a common ESIPT-active scaffold but differ in heteroatoms (S, O, N). Key distinctions include:
- Fluorescence Stability : HPBT derivatives (e.g., phthalimidomethyl-HPBT) retain fluorescence for 400–500 hours under UV exposure, outperforming HBO and HBI derivatives, which lose fluorescence rapidly .
- Therapeutic Suitability : HPBT’s superior lipophilicity and BBB penetration make it more viable for CNS-targeted therapies than HBO or HBI .
Boron-Complexed HPBT Derivatives
To address HPBT’s limitations, boron complexation modifies the ESIPT pathway, enhancing red-shifted emission and quantum yield :
Derivative | Emission Shift | Quantum Yield | Application | Reference |
---|---|---|---|---|
HPBT-Boron | ~550 nm | 0.45 | Bio-imaging, sensing | |
Unmodified HPBT | ~450 nm | 0.12 | Limited to blue imaging |
Boron coordination stabilizes the keto tautomer, enabling near-infrared (NIR) applications and improved tissue penetration .
Comparison with Benzothiazole-Based Dendrimers
Carbosilane dendrimers functionalized with benzothiazole groups exhibit generation-dependent blue-shifting in photoluminescence (PL) due to steric hindrance :
Dendrimer Generation | PL Emission Trend | Cause | Reference |
---|---|---|---|
1st–7th Generation | Blue-shift (~30 nm) | Reduced π-conjugation from steric effects |
In contrast, HPBT’s emission is unaffected by steric factors, making it more predictable for optical applications .
Pharmacological Analogs: 5-HT Receptor Modulators
Unlike HPBT, this compound induces arrhythmias by inhibiting cardiac potassium currents (IK₁, Ito) , underscoring the need for target-specific modifications.
Key Research Findings
- HPBT vs. Cyanine Dyes : Traditional conjugation extension (e.g., Cy3, Cy5) red-shifts emission but sacrifices photostability. HPBT’s ESIPT mechanism offers tunability without extensive π-system modification .
- Drug Design : HPBT outperforms HBO and HBI in amyloid binding and BBB penetration, positioning it as a lead compound for AD therapeutics .
- Derivative Stability : Phthalimidomethyl-HPBT derivatives exhibit 8–10× greater photostability than HPBT itself, addressing a critical limitation .
Biological Activity
2-(2-Hydroxyphenyl)benzothiazole (HBT) is a compound that has garnered significant attention in the fields of chemistry and biology due to its unique photophysical properties and potential biological applications. This article explores the biological activity of HBT, focusing on its mechanisms of action, photophysical characteristics, and potential therapeutic uses.
- Molecular Formula : C₁₃H₉NOS
- Molecular Weight : 227.29 g/mol
- Melting Point : 130-134 °C
- CAS Number : 3411-95-8
Photophysical Properties
HBT is known for its efficient excited-state intramolecular proton transfer (ESIPT), which leads to significant fluorescence with a large Stokes shift (~10,000 cm⁻¹) . This property makes it an attractive candidate for applications in fluorescence imaging and bioimaging.
Table 1: Photophysical Properties of HBT Derivatives
Compound | Emission Wavelength (nm) | Quantum Yield |
---|---|---|
HBT | 460 | Low |
4B | 597 | 0.85 |
10B | >650 | High |
Antioxidant Activity
HBT has demonstrated antioxidant properties, which contribute to its potential protective effects against oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Anticancer Potential
Recent studies have indicated that HBT exhibits anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways . The compound's ability to enhance ROS levels suggests a potential pathway for inducing cytotoxic effects in tumor cells.
Case Study: HBT in Cancer Therapy
In a study investigating the effects of HBT on human cancer cells, it was observed that treatment with HBT resulted in significant cell death in breast cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Intramolecular Proton Transfer : The ESIPT mechanism facilitates efficient energy transfer within the molecule, enhancing its fluorescence properties and potentially influencing biological interactions.
- Reactive Oxygen Species Generation : HBT's interaction with cellular components leads to increased levels of ROS, which can trigger apoptotic pathways in cancer cells.
- Electrochemical Behavior : Studies indicate that the electrochemical properties of HBT are influenced by solvent interactions, affecting its reactivity and biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing HBT and characterizing its purity?
- Synthesis : A modified procedure involves reacting 2-aminothiophenol with 2-hydroxybenzaldehyde in DMF using iodine (50 mol%) as a catalyst at 80°C for 2 hours. Post-reaction, iodine is quenched with sodium thiosulfate, followed by extraction with ethyl acetate and purification via column chromatography (hexane eluent) .
- Characterization :
- Melting Point : Confirm purity via melting point analysis (128–132°C) .
- NMR Spectroscopy : Use NMR (400 MHz, CDCl) to verify structural integrity; key peaks include aromatic protons and the hydroxyl group .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and O content to assess purity .
Q. What safety precautions should be observed when handling HBT in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (HBT causes skin/eye irritation; Category 2) .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, which may target the respiratory system .
- Spill Management : Collect solid HBT using non-sparking tools, place in sealed containers, and avoid environmental discharge. Clean contaminated surfaces with ethanol .
Advanced Research Questions
Q. How can the ESIPT mechanism in HBT be experimentally and theoretically analyzed?
- Theoretical Methods : Use CIS/TDDFT calculations to map potential energy surfaces (PES) along the enol→keto tautomerization pathway. Analyze low-frequency in-plane vibrations (e.g., O–H bending, C–C twisting) that drive proton transfer .
- Experimental Techniques :
- Time-Resolved Fluorescence : Monitor dual emission bands (enol vs. keto) to determine ESIPT kinetics.
- Substituent Studies : Introduce electron-withdrawing/donating groups to modulate proton transfer barriers and validate via solvent-dependent spectral shifts .
Q. What strategies modify the HBT scaffold for ratiometric fluorescent sensors?
- Derivatization : Attach electron-deficient groups (e.g., nitro, cyano) to the hydroxyphenyl ring to red-shift absorption/emission. For example, coupling HBT with naphthalimide extends conjugation, enabling ratiometric formaldehyde detection via Aza-Cope rearrangement .
- Acidic Medium Tuning : In benzothiazole derivatives, protonation of the thiazole nitrogen restores ESIPT, creating pH-sensitive ratiometric probes .
Q. How does coordination with metal ions alter HBT's photophysical properties?
- Coordination Chemistry : HBT binds Ga(III) as a tridentate ligand, forming complexes like [GaLX] (X = acetate). DFT studies reveal ligand-to-metal charge transfer (LMCT) transitions, quenching fluorescence but enhancing photostability .
- Applications : Ru(II) complexes with HBT ligands undergo Ru–C(aryl) bond cleavage, useful for studying organometallic reactivity and designing catalytic systems .
Q. What role do skeletal deformations play in ultrafast ESIPT dynamics?
- Normal-Mode Analysis : Project nuclear deformations along the proton transfer path onto vibrational modes. Five low-frequency (<500 cm) modes (e.g., phenolic ring puckering, benzothiazole bending) dominate the ESIPT coordinate .
- Transient Absorption Spectroscopy : Resolve sub-picosecond kinetics of keto-state formation, correlating with theoretical predictions .
Q. How can HBT derivatives achieve aggregation-induced emission enhancement (AIEE)?
- Structural Design : Introduce bulky substituents (e.g., triphenylamine) to restrict intramolecular rotation (RIR). For example, disubstituted HBT derivatives exhibit AIEE via restricted ESIPT and enhanced solid-state fluorescence .
- Solvatochromic Studies : Derivatives with nitrostyrene groups show solvatochromism due to excited-state intramolecular charge transfer (ESICT), enabling tunable emission in aggregated states .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGSPCXHRFDDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063018 | |
Record name | Phenol, 2-(2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3411-95-8 | |
Record name | 2-(2′-Hydroxyphenyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3411-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(2-Hydroxyphenyl)benzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003411958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyphenyl)benzothiazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58548 | |
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Record name | 2-(2-Hydroxyphenyl)benzothiazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5051 | |
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Record name | Phenol, 2-(2-benzothiazolyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenol, 2-(2-benzothiazolyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzothiazol-2-ylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.273 | |
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Record name | 2-(O-HYDROXYPHENYL)BENZOTHIAZOLE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UQ1I362I | |
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Retrosynthesis Analysis
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